

Evolutionary origin of Conopressin S in cone snails

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Evolutionary Origin of Conopressin S in Cone Snails

Abstract

Conopressin S, a nonapeptide toxin found in the venom of the fish-hunting cone snail Conus striatus, is a fascinating example of molecular evolution, showcasing the transition of an endogenous neuropeptide into a potent venom component. As a member of the ancient vasopressin/oxytocin (VP/OT) superfamily, its origins trace back to a common ancestor of all bilaterian animals. This guide provides a detailed examination of the evolutionary trajectory of **Conopressin S**, from its ancestral hormonal role to its recruitment and diversification within the Conus venom arsenal. We present comparative sequence data, receptor binding affinities, detailed experimental protocols for its characterization, and visualizations of its evolutionary pathway and signaling mechanisms.

Introduction: The Vasopressin/Oxytocin Superfamily

The vasopressin/oxytocin (VP/OT) superfamily represents one of the most ancient and conserved neuropeptide signaling systems in the animal kingdom, with origins dating back over 700 million years.[1] These nonapeptides, characterized by a six-residue ring formed by a disulfide bond between two cysteine residues and a three-residue tail, are crucial regulators of physiological processes. In vertebrates, the ancestral gene duplicated, leading to two distinct lineages: vasopressin, primarily involved in osmoregulation and blood pressure, and oxytocin, which regulates reproductive functions like parturition and lactation.[1][2]



Invertebrates typically possess a single member of this gene family.[1][2] In mollusks, this peptide is known as conopressin. Initially identified in the central nervous system of non-venomous snails like Lymnaea stagnalis, conopressin functions as a neuromodulator, involved in processes such as the control of sexual behavior.[2][3] The discovery that peptides nearly identical to these endogenous hormones were also present in the venom of predatory cone snails provided a compelling model for studying the evolutionary process of neofunctionalization.

The Evolutionary Leap: From Hormone to Toxin

The evolutionary journey of **Conopressin S** is rooted in the principle of gene duplication and subsequent neofunctionalization.[4] The ancestral gene, encoding a VP/OT-like peptide (an early conopressin), served a hormonal or neuromodulatory function in ancestral mollusks. In the lineage leading to cone snails, this gene was likely duplicated. One copy retained its original function in the central nervous system, while the other copy underwent changes that led to its expression in the newly evolving venom gland.

This recruitment into the venom arsenal subjected the duplicated gene to intense evolutionary pressure to become more effective at disabling prey.[5] This pressure drove rapid diversification, resulting in a variety of **conopressin s**equences across different Conus species, each tailored to interact with the receptors of their specific prey.[6] Conopressin-S (from the fish-hunting C. striatus) and Conopressin-G (from C. geographus) are classic examples.[7] The presence of highly divergent forms, such as the V1a receptor antagonist Conopressin-T from Conus tulipa, further highlights the functional plasticity and rapid evolution of these peptides after being incorporated into venom.[6][8]

The structural organization of the precursor protein (preproconopressin) is highly conserved between the hormonal and venom-expressed forms, featuring a signal peptide, the conopressin nonapeptide, and a neurophysin domain.[9] This shared architecture is strong evidence of their common ancestry.[3]

Data Presentation: Sequence and Receptor Affinity

Quantitative analysis of **conopressin s**equences and their binding affinities reveals key evolutionary and functional relationships.



Table 1: Amino Acid Sequence Comparison

This table compares the sequences of Conopressin-S with other conopressins and representative members of the vasopressin/oxytocin superfamily. The conserved cysteine residues (Cys1 and Cys6) that form the disulfide bridge are highlighted.

Peptide	Sequence	Species of Origin	Primary Role
Conopressin-S	CIIRNCPRG-NH2	Conus striatus	Venom Toxin[7][10]
Conopressin-G	CFIRNCPKG- NH2	Conus geographus, Lymnaea stagnalis	Venom Toxin / Hormone[7]
Conopressin-T	CFIQNCPLV-NH2	Conus tulipa	Venom Toxin (Antagonist)[8]
Arginine Vasopressin (AVP)	CYFQNCPRG- NH2	Homo sapiens	Hormone (human)
Oxytocin (OT)	CYIQNCPLG- NH2	Homo sapiens	Hormone (human)
Vasotocin	CYIQNCPRG- NH2	Teleost fish	Hormone (fish)[8]

Note: The residue at position 8 is critical for receptor selectivity, distinguishing vasopressin-like (basic residue) from oxytocin-like (hydrophobic residue) peptides.

Table 2: Receptor Binding Affinity of Conopressin-S

This table summarizes the binding affinities (Ki, in nM) of Conopressin-S for human vasopressin and oxytocin G-protein coupled receptors. Lower Ki values indicate higher affinity.

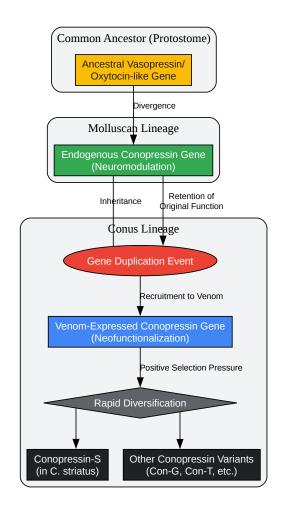


Receptor Subtype	Ligand	Ki (nM)	Reference
Human V1a Receptor (AVPR1A)	Conopressin-S	827	[8][11]
Human V1b Receptor (AVPR1B)	Conopressin-S	8.3	[11]
Human V2 Receptor (AVPR2)	Conopressin-S	>10,000	[8]
Human Oxytocin Receptor (OXTR)	Conopressin-S	175	[8][11]

Note: Conopressin-S shows a marked preference for the V1b receptor, with high affinity, and moderate affinity for the oxytocin receptor. Its low affinity for the V2 receptor is also notable.

Visualization of Pathways and Workflows Evolutionary Pathway of Conopressin



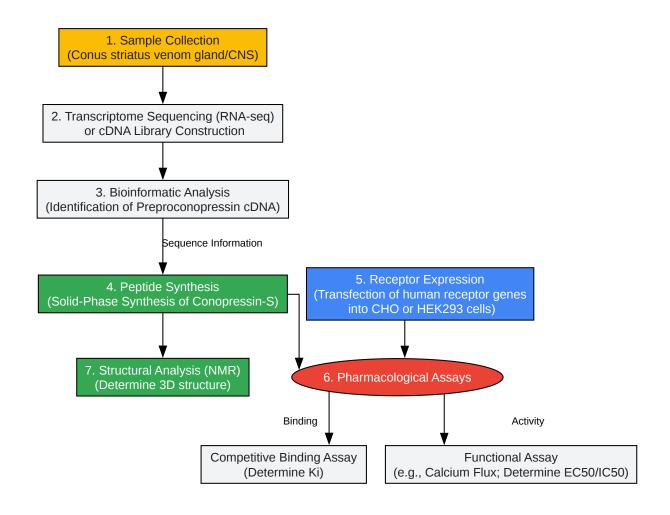


Click to download full resolution via product page

Caption: Proposed evolutionary origin of **Conopressin S** via gene duplication and neofunctionalization.

Experimental Characterization Workflow



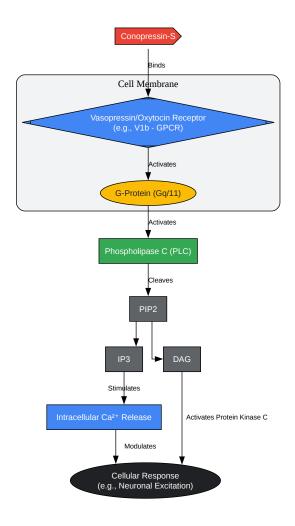


Click to download full resolution via product page

Caption: Workflow for the discovery and functional characterization of Conopressin S.

Conopressin-S Signaling Pathway





Click to download full resolution via product page

Caption: Simplified Gq-coupled signaling pathway for **Conopressin S** at a V1-type receptor.

Experimental Protocols

The following are generalized methodologies for the characterization of conopressins, based on protocols cited in the literature.[3][6][8][9][12][13]

Protocol 1: Molecular Cloning of Conopressin Precursor from Conus cDNA

Tissue Collection and RNA Extraction: Dissect the venom duct from a live or freshly frozen
Conus specimen. Immediately homogenize the tissue in a lysis buffer containing guanidinium
thiocyanate (e.g., TRIzol) and extract total RNA following the manufacturer's protocol.
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.



- cDNA Synthesis: Synthesize first-strand cDNA from 1-5 μg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and an oligo(dT) primer to capture polyadenylated mRNAs.
- PCR Amplification: Design degenerate primers based on highly conserved regions of the
 conopressin precursor signal sequence and the neurophysin domain from other known
 mollusk species. Perform PCR using the synthesized cDNA as a template. Use a touchdown
 PCR protocol to increase specificity.
- Cloning and Sequencing: Ligate the resulting PCR products into a suitable cloning vector (e.g., pGEM-T Easy Vector). Transform the ligation product into competent E. coli cells.
 Screen colonies via PCR, and sequence positive clones using Sanger sequencing to obtain the full precursor sequence.

Protocol 2: Pharmacological Characterization via Receptor Binding Assay

- Peptide Synthesis: Synthesize the mature Conopressin-S peptide (CIIRNCPRG-NH₂) using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its mass by mass spectrometry.
- Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO) in appropriate media. Stably or transiently transfect the cells with a plasmid containing the cDNA for the human receptor of interest (e.g., AVPR1B).
- Membrane Preparation: Harvest the transfected cells, homogenize them in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in a binding buffer.
- Competitive Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) and increasing concentrations of the unlabeled competitor peptide (synthesized Conopressin-S).
- Data Analysis: After incubation, separate bound from free radioligand by rapid filtration.
 Measure the radioactivity of the filters using a scintillation counter. Plot the percentage of



specific binding against the log concentration of Conopressin-S. Calculate the IC50 value and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The evolutionary history of **Conopressin S** provides a clear and compelling narrative of molecular adaptation. Originating from a conserved hormonal system, it was co-opted into the Conus venom through gene duplication and refined by intense selective pressure into a potent neurotoxin. This journey from an endogenous modulator to an envenomation tool highlights a key mechanism by which venom arsenals gain complexity and potency.

For drug development professionals, the conopressins are a valuable resource. Their high affinity and selectivity for specific human vasopressin and oxytocin receptor subtypes make them excellent starting points for designing novel therapeutics. For example, the antagonist properties of Conopressin-T demonstrate that this scaffold can be modified to either activate or block receptor signaling.[13] Future research should focus on exploring the vast diversity of conopressins in other Conus species and characterizing their activity on a wider range of vertebrate and invertebrate receptors to uncover new pharmacological tools and potential drug leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ancient neuromodulation by vasopressin/oxytocin-related peptides PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional evolution of the vasopressin/oxytocin superfamily: vasopressin-related conopressin is the only member present in Lymnaea, and is involved in the control of sexual behavior PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Neofunctionalization of Duplicated Genes Under the Pressure of Gene Conversion PMC [pmc.ncbi.nlm.nih.gov]



- 5. Evolution of Conus Peptide Genes: Duplication and Positive Selection in the A-Superfamily PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a vasopressin-related precursor, preproconopressin, from the mollusc Lymnaea stagnalis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. qyaobio.com [qyaobio.com]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris [mdpi.com]
- To cite this document: BenchChem. [Evolutionary origin of Conopressin S in cone snails]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550022#evolutionary-origin-of-conopressin-s-in-cone-snails]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com